molecular formula C9H8N2O2 B577683 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl- CAS No. 1324002-79-0

1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl-

Cat. No. B577683
M. Wt: 176.175
InChI Key: MXNLRLVSFINTBK-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, also known by its CAS Number 1082040-99-0, is a chemical compound with a molecular weight of 162.15 .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid is represented by the SMILES string OC(=O)c1nccc2[nH]ccc12 . This indicates the presence of a carboxylic acid group attached to the pyrrolopyridine ring.


Physical And Chemical Properties Analysis

1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid is a solid substance . It has a molecular weight of 162.15 .

properties

IUPAC Name

1-methylpyrrolo[3,2-c]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-3-2-6-5-10-7(9(12)13)4-8(6)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNLRLVSFINTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CN=C(C=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl-

Synthesis routes and methods

Procedure details

In a 500 mL pear flask was added methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate (1B, 14 g, 71 mmol) in methanol (71.0 ml). At 0° C. was added 1N sodium hydroxide solution (140 ml, 140 mmol). This was then stirred at 0° C. for 1 h, when the reaction was complete. Brine (25 ml) was added and methanol was removed in vacuo. The aqueous mixture was washed twice with EtOAc. The aqueous layer was then acidified to pH 4; the resulting precipitate was collected on a fritted glass funnel and dried overnight under a stream of nitrogen to give the desired product 1-methyl-1H -pyrrolo[3,2-c]pyridine-6-carboxylic acid (1C, 10 g, 83% yield) as an off white powder. This was used in next step without further purification.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
71 mL
Type
solvent
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step Two
Name
Brine
Quantity
25 mL
Type
solvent
Reaction Step Three

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